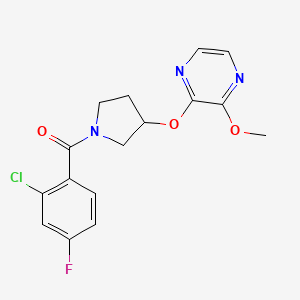

(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a fascinating organic compound featuring a complex structure of aryl and heterocyclic groups. Its configuration opens a plethora of possibilities for reactions and interactions, paving the way for diverse applications in various fields including chemistry and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the synthesis of each component:

Preparation of the 2-chloro-4-fluorophenyl ring: : This might involve selective halogenation reactions under specific conditions such as the presence of catalysts like iron(III) chloride or using reagents like chlorofluorobenzene.

Synthesis of the 3-methoxypyrazin-2-yl group: : This can be derived from appropriate pyrazine derivatives through methylation reactions utilizing reagents such as methyl iodide in the presence of a base like sodium hydroxide.

Formation of the pyrrolidine ring: : This is often synthesized via cyclization reactions starting from di-amine precursors and ketones under acidic conditions.

Coupling of the groups: : Finally, these moieties are assembled together through nucleophilic substitution reactions under controlled temperatures and pressures.

Industrial Production Methods: For larger-scale production, the process must be optimized to ensure maximum yield and cost-effectiveness. This involves:

Employing continuous flow chemistry for the reactions.

Utilizing industrial-grade reagents.

Implementing purification steps like recrystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes:

Oxidation: : The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions are feasible, usually in the presence of reagents like lithium aluminum hydride, targeting specific functional groups.

Substitution: : Nucleophilic or electrophilic substitution reactions can take place, altering the functional groups attached to the core structure.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.

Reduction: : Lithium aluminum hydride, ether, room temperature.

Substitution: : Chlorinating agents, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products Formed:

Oxidation typically yields more oxidized versions of the compound.

Reduction reactions can lead to various hydrogenated derivatives.

Substitution can introduce a variety of functional groups depending on the reagent used.

Applications De Recherche Scientifique

Chemistry: : Utilized as an intermediate in organic synthesis for creating more complex molecular architectures. Biology : Studied for its potential interactions with biological macromolecules, possibly as a ligand or an inhibitor. Medicine : Investigated for therapeutic properties, including its role in novel drug discovery and development. Industry : Used in material sciences for the development of new materials with unique properties.

Mécanisme D'action

The compound operates by interacting with specific molecular targets within a system. This can include:

Molecular Binding: : Binding to specific enzymes or receptors, altering their activity.

Pathway Modulation: : Affecting biochemical pathways, thereby influencing various cellular processes. The exact mechanism would vary based on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Chloro-4-fluorophenyl)(3-(pyrrolidin-1-yl)methanone)

(2-Chloro-4-fluorophenyl)(3-(pyrazin-2-yl)pyrrolidin-1-yl)methanone

Uniqueness

The presence of the 3-methoxypyrazin-2-yl group, which introduces unique electronic and steric characteristics, enhancing its reactivity and specificity in certain reactions and applications.

Enhanced potential for hydrogen bonding and van der Waals interactions due to its distinct structure.

There you have it—a detailed look at (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Fascinating stuff, right? What else are you curious about?

Activité Biologique

The compound (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a chloro and fluorine substituent on a phenyl ring, a pyrrolidine moiety, and a methanone functional group. This compound belongs to a class of molecules that often exhibit significant biological activity due to their ability to interact with various biological targets.

Chemical Structure and Properties

The unique structure of this compound suggests several potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders or other conditions. The presence of the pyrazinyl group indicates potential interactions with various biological receptors.

| Structural Feature | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity |

| Fluoro Group | Influences receptor binding and metabolic stability |

| Pyrrolidine Moiety | Contributes to the overall pharmacological profile |

| Methanone Group | Provides reactivity for further derivatization |

Biological Activity

Preliminary studies suggest that this compound may exhibit diverse biological activities, including:

- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines, suggesting potential for further investigation in oncology.

- Antimicrobial Properties : The structural components indicate potential antibacterial and antifungal activities, similar to other pyrazole derivatives which have demonstrated such effects in vitro .

- Neurological Applications : The interaction with neurotransmitter systems may position this compound as a candidate for treating neurological disorders.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) is essential for understanding how modifications to this compound might enhance its efficacy or reduce toxicity. Compounds with similar structures often exhibit diverse biological activities.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains phenyl and pyridine rings | mGluR5 antagonist |

| 4-Fluorobenzoyl-pyrrolidine | Fluorinated benzoyl group | Antidepressant properties |

| 6-Methoxypyrazine derivatives | Pyrazine core with various substituents | Antimicrobial activity |

The unique combination of chloro and fluoro substitutions along with the specific arrangement of functional groups in this compound distinguishes it from others, potentially leading to unique pharmacological profiles that merit further investigation.

Case Studies

Recent studies have explored the biological activity of similar pyrazole derivatives. For example, certain synthesized pyrazole carboxamides displayed notable antifungal activity, indicating that compounds with similar functional groups may also show promise in treating fungal infections . Additionally, some pyrazoles have exhibited significant cytotoxic effects against breast cancer cell lines, particularly when combined with established chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-6-5-19-14)24-11-4-7-21(9-11)16(22)12-3-2-10(18)8-13(12)17/h2-3,5-6,8,11H,4,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTDKFYJHFNNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.